1,1'-Dichloroferrocene

Descripción

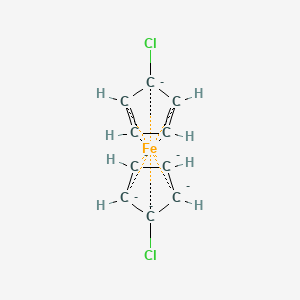

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

5-chlorocyclopenta-1,3-diene;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H4Cl.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H;/q2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSUIDLHFPCTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-](C=C1)Cl.C1=C[C-](C=C1)Cl.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2Fe-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1 Dichloroferrocene and Its Derivatives

Routes from Ferrocene (B1249389) Precursors

The direct and regioselective introduction of chlorine atoms onto the cyclopentadienyl (B1206354) (Cp) rings of the parent ferrocene molecule is a key challenge. Several strategies have been developed to achieve this transformation, primarily involving the generation of a nucleophilic ferrocene intermediate that can react with an electrophilic chlorine source.

Conversion from 1,1'-Dilithioferrocene

A primary and effective route to 1,1'-disubstituted ferrocenes, including 1,1'-dichloroferrocene, proceeds through the formation of 1,1'-dilithioferrocene. This intermediate is a powerful nucleophile that readily reacts with a variety of electrophiles.

The synthesis begins with the treatment of ferrocene with an excess of an organolithium reagent, typically n-butyllithium (n-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The TMEDA complexes with the lithium ions, increasing the basicity of the organolithium reagent and promoting the efficient deprotonation of both cyclopentadienyl rings to form the 1,1'-dilithioferrocene-TMEDA adduct.

Once the dilithiated intermediate is formed in situ, it is quenched with a suitable electrophilic chlorine source. Hexachloroethane (C₂Cl₆) is a commonly used reagent for this purpose. The lithiated carbon atoms on each Cp ring attack the electrophilic chlorine atoms of hexachloroethane, displacing tetrachloroethylene (B127269) and lithium chloride to yield the desired this compound. researchgate.net This method provides a relatively clean and high-yielding pathway to the target compound.

Table 1: Synthesis of this compound via Dilithiation

| Step | Reactants | Reagents | Key Intermediate | Electrophile | Product |

|---|---|---|---|---|---|

| 1 | Ferrocene | n-Butyllithium, TMEDA | 1,1'-Dilithioferrocene | - | - |

Analogous Halogenation Pathways

While the dilithiation route is highly effective, other halogenation pathways exist. Direct halogenation of the electron-rich ferrocene core can be challenging to control and often leads to mixtures of products and oxidation of the iron center. However, methods have been developed that offer alternatives for introducing chlorine atoms.

One such method involves the reaction of ferrocenylboronic acids with copper(II) halides. For instance, the reaction of ferrocene-1,1'-diboronic acid with copper(II) chloride has been reported to produce this compound in good yield (76%). thieme-connect.com This pathway offers an alternative for substrates that may be incompatible with strongly basic organolithium reagents.

Another approach involves a halogen exchange reaction, where a less reactive haloferrocene is converted to a chloro derivative. For example, iodoferrocene can be converted to chloroferrocene by reaction with copper(I) chloride. thieme-connect.com While this demonstrates the feasibility of halogen exchange, its application to the synthesis of the 1,1'-dichloro derivative from 1,1'-diiodoferrocene is also a viable, though less direct, strategy compared to the lithiation route.

Regioselective Synthesis Strategies

The synthesis of substituted derivatives of this compound, where substituents are present at specific positions on the cyclopentadienyl rings, requires precise control over the reaction's regioselectivity. The dominant strategy for achieving this control is directed ortho-metalation (DoM).

In this approach, a functional group already present on the ferrocene ring directs the deprotonation by an organolithium reagent to an adjacent (ortho) position. This directing effect is due to the coordination of the organolithium reagent by a heteroatom in the directing group. Subsequent quenching of the resulting ortho-lithiated species with an electrophilic chlorine source, such as hexachloroethane, installs a chlorine atom specifically at the position next to the directing group.

By choosing a directing group that can be later removed or modified, this strategy allows for the synthesis of various regioisomers of substituted chloroferrocenes. While this is a powerful tool for generating 1,2-disubstituted patterns, applying it sequentially can lead to more complex substitution patterns. For instance, starting with this compound itself, the chlorine atoms can direct further lithiation to the adjacent 2 and 2' positions, as discussed in the following section.

Preparation of Functionalized this compound Derivatives

This compound is not only a target molecule but also a versatile starting material for the synthesis of more complex, polysubstituted ferrocene derivatives. The chlorine atoms can be either replaced via coupling reactions or can serve as directing groups for further functionalization of the Cp rings.

Derivatization via Metalation-Electrophilic Quenching

The chlorine atoms on the this compound backbone can act as weak directing groups, facilitating the deprotonation of the adjacent 2 and 2' positions. This allows for the introduction of additional substituents onto the ferrocene core.

The reaction of this compound with a strong base, such as n-butyllithium in the presence of TMEDA, results in the formation of 1,1'-dichloro-2,2'-dilithioferrocene. This new lithiated intermediate can then be trapped by a variety of electrophiles to introduce new functional groups at the 2 and 2' positions. For example, quenching the dilithiated species with dimethyl disulfide (MeSSMe) yields 1,1'-dichloro-2,2'-bis(methylthio)ferrocene as a mixture of meso and racemic diastereomers.

Table 2: Functionalization of this compound via Metalation-Quenching

| Starting Material | Base/Additive | Electrophile | Product |

|---|

This strategy highlights the utility of this compound as a scaffold for building tetrasubstituted ferrocene derivatives with defined substitution patterns.

Copper-Catalyzed Coupling Reactions of Haloferrocenes

The carbon-chlorine bonds in this compound can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Copper-catalyzed reactions, particularly the Ullmann condensation, are well-established methods for the coupling of aryl halides with a range of nucleophiles. organic-chemistry.org

This reaction type is applicable to haloferrocenes, allowing for the substitution of the chlorine atoms with amines, alcohols, or thiols. thieme-connect.com In a typical Ullmann-type reaction, the haloferrocene is heated with a copper catalyst (often copper(I) salts like CuI) and the desired nucleophile in the presence of a base.

For example, the coupling of 1,1'-diiodoferrocene with nitrogen-based nucleophiles has been demonstrated to proceed efficiently in the presence of copper(I) iodide and a base like potassium carbonate. thieme-connect.com By analogy, this compound can be expected to undergo similar transformations, albeit potentially requiring more forcing reaction conditions due to the lower reactivity of C-Cl bonds compared to C-I bonds. These coupling reactions provide a powerful method for linking the ferrocene core to other molecular fragments, creating complex architectures for various applications.

Reactivity and Reaction Mechanisms of 1,1 Dichloroferrocene

Electrophilic Substitution Reactions on Dichloroferrocene Scaffolds

Electrophilic aromatic substitution is a fundamental reaction for many aromatic compounds, including ferrocene (B1249389). However, in the case of 1,1'-dichloroferrocene, the reaction is less favorable. The chlorine atoms are electron-withdrawing groups, which deactivate the cyclopentadienyl (B1206354) rings towards attack by electrophiles. This deactivating effect makes the rings less nucleophilic compared to unsubstituted ferrocene.

Substituents on an aromatic ring affect its reactivity; for instance, an -OH group can make a ring 1000 times more reactive than benzene, while a deactivating group like -NO2 can make it over 10 million times less reactive libretexts.org. While halogens are generally ortho- and para-directing, they are also deactivating libretexts.org. In this compound, this deactivation means that electrophilic substitution reactions, such as Friedel-Crafts acylation or alkylation, require more stringent conditions than for ferrocene itself and often proceed with lower yields. The reaction involves an electrophile attacking the π-electrons of the ring to form a carbocation intermediate, a step which is energetically less favorable for an electron-poor ring system libretexts.orgmsu.edu.

Directed Metalation and Lithiation Studies

A more productive and widely used strategy for functionalizing this compound is through directed metalation, specifically lithiation. This approach overcomes the low reactivity towards electrophiles by first transforming the compound into a highly reactive organolithium species.

In this reaction, known as Directed ortho Metalation (DoM), a functional group on the aromatic ring directs a strong base to deprotonate a specific, nearby position wikipedia.orgbaranlab.orgorganic-chemistry.org. The chloro group can serve as an effective directed metalation group (DMG) . The process involves the coordination of a Lewis basic heteroatom in the DMG to the Lewis acidic lithium atom of an organolithium base, such as n-butyllithium (n-BuLi). This coordination increases the kinetic acidity of the protons at the ortho (adjacent) positions, leading to selective deprotonation wikipedia.orgorganic-chemistry.org.

For this compound, treatment with n-BuLi results in the selective removal of a proton from the 2-position to form 2-lithio-1,1'-dichloroferrocene. This intermediate can then be trapped with an electrophile. Furthermore, a second lithiation can occur at the 2'-position on the other ring, leading to the formation of 2,2'-dilithio-1,1'-dichloroferrocene. This dilithiated species is a key intermediate for the synthesis of C2-symmetric 1,1',2,2'-tetrasubstituted ferrocene derivatives researchgate.net. Studies on chloroferrocene have shown that it can be selectively deprotonated at the ortho position without scrambling of the chloro substituent researchgate.net. This high regioselectivity makes directed lithiation a powerful tool for building complex, multi-substituted ferrocene structures from a simple dihalide precursor.

| Starting Material | Reagents | Intermediate | Electrophile (E+) | Final Product |

|---|---|---|---|---|

| This compound | 1. n-BuLi | 2-Lithio-1,1'-dichloroferrocene | MeI (Methyl iodide) | 1,1'-Dichloro-2-methylferrocene |

| This compound | 1. 2 equiv. n-BuLi/TMEDA | 2,2'-Dilithio-1,1'-dichloroferrocene | Ph2CO (Benzophenone) | 1,1'-Dichloro-2,2'-bis(diphenylhydroxymethyl)ferrocene |

| 1,1'-Dibromoferrocene | 1. LiTMP | 2-Lithio-1,1'-dibromoferrocene | Me2S2 (Dimethyl disulfide) | 1,1'-Dibromo-2-(methylthio)ferrocene researchgate.net |

Halogen Exchange and Transformation Reactions

Halogen exchange provides a route to modify halo-aromatic compounds by replacing one halogen with another, which is useful for tuning reactivity or for introducing specific isotopes science.gov. For haloferrocenes, these reactions often require metal catalysts. For example, iodoferrocene can be converted to chloroferrocene using copper(I) chloride thieme-connect.com. While direct exchange of the chlorine atoms in this compound for heavier halogens like bromine or iodine is conceivable, it may require specific catalytic systems, as the carbon-chlorine bond is relatively strong.

| Substrate | Reagents | Product | Reaction Type |

|---|---|---|---|

| Iodoferrocene | CuCl | Chloroferrocene thieme-connect.com | Direct Halogen Exchange |

| 1,1'-Dibromoferrocene | 1. n-BuLi/TMEDA; 2. I2 | 1,1'-Dibromo-2-iodoferrocene | Transformation via Lithiation |

| 1,1'-Diiodoferrocene | Trimethylstannylalkynes | Mono- and di-Stille coupling products thieme-connect.com | Transformation (Stille Coupling) |

Rearrangement Pathways Involving Dihaloferrocenes

Rearrangement reactions, such as the migration of a substituent from one position to another, can complicate synthetic strategies. However, in the chemistry of this compound and related haloferrocenes, such rearrangements are not a significant pathway under the conditions typically used for functionalization.

Specifically, during directed ortho-lithiation reactions, the chloro substituents have been shown to be stable. Studies have confirmed that for both chloro- and 1,2-dichloroferrocene, ortho-deprotonation occurs without any observed scrambling or migration of the chlorine atoms researchgate.net. This stability is a critical advantage, as it ensures that functionalization occurs predictably at the position adjacent to the halogen. The absence of rearrangement contrasts with the "halogen dance" phenomenon observed in some other aromatic systems and means that this compound is a reliable scaffold for the regioselective synthesis of tetrasubstituted ferrocenes. Attempts to generate a "ferrocyne" intermediate from dilithiation of 1,1'-dibromoferrocene, which could lead to rearranged products, have not yielded discernible products from such a pathway bangor.ac.uk.

Electronic Structure and Spectroscopic Characterization of 1,1 Dichloroferrocene

Photoelectron Spectroscopy Investigations

Photoelectron spectroscopy (PES) provides direct information about the energies of molecular orbitals. For 1,1'-dichloroferrocene, the ionization energies have been determined, offering a glimpse into its electronic structure. The substitution of chlorine atoms on each cyclopentadienyl (B1206354) ring influences the energy levels of the d-orbitals of the iron center and the π-orbitals of the rings.

Studies on ferrocene (B1249389) derivatives have shown that electron-withdrawing substituents, such as chlorine, increase the ionization energies. This is due to the inductive effect of the chlorine atoms, which withdraws electron density from the cyclopentadienyl rings and, consequently, from the iron center. This makes it more difficult to remove an electron from the molecule.

The first ionization energy of this compound corresponds to the removal of an electron from one of the highest occupied molecular orbitals (HOMOs), which are primarily metal d-orbitals in character (e₂g). The subsequent ionizations relate to other d-orbitals and the π-orbitals of the cyclopentadienyl rings.

| Ionization Method | Ionization Energy (eV) |

| Photoionization (PI) | 7.03 scribd.com |

| Electron Impact (EI) | 7.1 ± 0.1 scribd.com |

Electron Impact Mass Spectrometry Analysis

Electron impact mass spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound provides valuable information about its stability and the characteristic cleavage pathways upon electron impact.

The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₁₀H₈Cl₂Fe). The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and its fragments, with the relative intensities of the isotopic peaks determined by the natural abundance of ³⁵Cl and ³⁷Cl.

Common fragmentation pathways for ferrocene derivatives involve the loss of the cyclopentadienyl rings or the substituents. For this compound, key fragments observed in the mass spectrum include the loss of a chlorine atom, a cyclopentadienyl ring, and combinations thereof.

Key Fragments in the Electron Impact Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 254 | 100 | [C₁₀H₈³⁵Cl₂Fe]⁺ (Molecular Ion) |

| 256 | 65 | [C₁₀H₈³⁵Cl³⁷ClFe]⁺ (Isotope Peak) |

| 219 | 40 | [C₁₀H₈³⁵ClFe]⁺ |

| 184 | 30 | [C₁₀H₈Fe]⁺ |

| 121 | 25 | [C₅H₅Fe]⁺ |

| 89 | 15 | [C₅H₄Cl]⁺ |

| 56 | 20 | [Fe]⁺ |

Data is synthesized from typical fragmentation patterns of halogenated ferrocenes and the NIST mass spectrum of this compound.

Optical Absorption and UV-Vis Spectroscopy

The electronic absorption spectrum of ferrocene and its derivatives is characterized by several bands in the ultraviolet and visible regions, which arise from electronic transitions involving the d-orbitals of the iron atom and the π-orbitals of the cyclopentadienyl rings. Ferrocene itself displays two main absorption bands: a lower energy, weak band around 440 nm attributed to a d-d transition, and a more intense band in the UV region around 325 nm.

Substitution on the cyclopentadienyl rings can cause a shift in the position and intensity of these absorption bands. For this compound, the electron-withdrawing nature of the chlorine atoms is expected to influence the energy of the molecular orbitals involved in these electronic transitions. Generally, such substituents can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. The introduction of chloro groups is expected to slightly shift the d-d transition to a shorter wavelength (a hypsochromic shift) due to the stabilization of the d-orbitals.

| Compound | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Ferrocene | ~440 | ~90 | d-d |

| Ferrocene | ~325 | ~50 | Ligand-to-Metal Charge Transfer |

| This compound | ~430 (estimated) | ~100 (estimated) | d-d |

Data for this compound is estimated based on general trends for halogenated ferrocenes.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic and organometallic compounds. The ¹H and ¹³C NMR spectra of this compound provide information about the chemical environment of the hydrogen and carbon atoms in the cyclopentadienyl rings.

In the ¹H NMR spectrum of this compound, the presence of a chlorine atom on each ring breaks the symmetry of the unsubstituted cyclopentadienyl ring. This results in two distinct signals for the ring protons. These signals typically appear as triplets or multiplets due to spin-spin coupling between the adjacent non-equivalent protons. The electron-withdrawing effect of the chlorine atom generally causes a downfield shift of the proton signals compared to unsubstituted ferrocene (which shows a singlet at around 4.15 ppm).

The ¹³C NMR spectrum of this compound is expected to show three signals for the cyclopentadienyl carbons. One signal corresponds to the carbon atom directly bonded to the chlorine (the ipso-carbon), which is significantly shifted downfield. The other two signals correspond to the two pairs of equivalent carbons on the ring.

Expected NMR Chemical Shifts for this compound (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 4.3 - 4.6 (estimated) | Multiplet |

| ¹H | 4.0 - 4.3 (estimated) | Multiplet |

| ¹³C (C-Cl) | ~90-100 (estimated) | Singlet |

| ¹³C (CH) | ~70-80 (estimated) | Singlet |

| ¹³C (CH) | ~65-75 (estimated) | Singlet |

Chemical shifts are estimated based on data for similar substituted ferrocenes.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. For this compound, these techniques can be used to identify characteristic vibrations of the cyclopentadienyl rings, the C-H bonds, the C-Cl bonds, and the iron-ring skeletal modes.

The IR spectrum of ferrocene shows characteristic bands for C-H stretching (~3100 cm⁻¹), C-C stretching within the rings (~1410, 1108 cm⁻¹), and C-H out-of-plane bending (~811 cm⁻¹). A key vibration is the asymmetric ring-metal-ring stretch, which is IR active and appears around 478 cm⁻¹.

In this compound, the presence of the chlorine atoms will introduce new vibrational modes, most notably the C-Cl stretching vibration. Furthermore, the substitution will alter the symmetry of the molecule, which can affect the IR and Raman activity of certain modes. The electron-withdrawing nature of chlorine can also slightly shift the frequencies of the ring vibrations.

Selected Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy |

| C-H stretch | 3100 - 3120 | IR, Raman |

| C-C ring stretch | 1400 - 1450 | IR, Raman |

| C-C ring stretch | 1100 - 1120 | IR, Raman |

| C-H bend (out-of-plane) | 820 - 850 | IR |

| Ring-Metal-Ring stretch (asymmetric) | ~480-490 | IR |

| C-Cl stretch | 600 - 800 | IR, Raman |

Frequencies are based on general data for substituted ferrocenes.

Theoretical and Computational Studies on 1,1 Dichloroferrocene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules by solving the Schrödinger equation. northwestern.edu These calculations provide insight into molecular orbitals, electron distribution, and various energetic properties. For 1,1'-dichloroferrocene, such studies are crucial for elucidating how the chloro substituents influence the electronic properties of the ferrocene (B1249389) core. echemcom.com

The introduction of electron-withdrawing chlorine atoms onto each cyclopentadienyl (B1206354) (Cp) ring is expected to significantly alter the molecule's electronic landscape compared to unsubstituted ferrocene. Quantum chemical methods can quantify these effects, predicting changes in:

Molecular Orbital Energies: Particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ionization potential, while the HOMO-LUMO gap is an indicator of chemical reactivity and electronic excitation energies. echemcom.com

Electron Density Distribution: Calculations can map the electron density, showing how the electronegative chlorine atoms withdraw electron density from the Cp rings and, to a lesser extent, from the iron center.

Electrochemical Potentials: The oxidation potential of ferrocene derivatives is sensitive to the electronic nature of the substituents. researchgate.net Quantum chemical calculations can predict these redox potentials, which are higher for ferrocenes with electron-withdrawing groups. researchgate.net

| Property | Description | Influence of Chloro Substituents |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ease of electron donation (oxidation). | Lowered (stabilized) due to the electron-withdrawing effect, leading to a higher oxidation potential. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ease of electron acceptance. | Generally lowered, but the effect is often less pronounced than on the HOMO. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO; relates to chemical stability and electronic transitions. | The gap may be altered, affecting the energy of the lowest electronic transitions (color). |

| Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Increased positive charge on the carbon atoms bonded to chlorine and a slight increase in the positive charge on the Fe center. |

| Ionization Potential | The energy required to remove an electron from the molecule. | Increased compared to unsubstituted ferrocene. echemcom.com |

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a class of quantum chemical methods that calculates the electronic properties of a many-body system based on its electron density, which is a function of only three spatial coordinates. mdpi.com DFT has become a widely used tool for studying organometallic complexes due to its favorable balance of computational cost and accuracy. nih.gov

For this compound, DFT calculations are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and the relative orientation of the two Cp rings.

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the calculated structure.

Simulate Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies and intensities of electronic transitions, helping to interpret UV-visible absorption spectra. nih.gov The calculations can identify these transitions, such as metal-to-ligand charge transfer (MLCT) bands. nih.gov

Investigate Reaction Mechanisms: DFT can be used to map out the potential energy surfaces of reactions involving this compound, identifying transition states and calculating activation energies.

The choice of the exchange-correlation functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311G(d,p) for main group elements and Def2-TZVP for iron) is critical for obtaining reliable results. echemcom.comechemcom.commdpi.com

| Calculated Parameter | Typical Method | Significance for this compound |

|---|---|---|

| Fe-Cp (centroid) distance | Geometry Optimization | Provides insight into the strength of the metal-ligand bond. |

| C-C bond length (in ring) | Geometry Optimization | Changes can indicate the degree of aromaticity and electronic effects of the substituent. |

| C-Cl bond length | Geometry Optimization | A fundamental structural parameter for the molecule. |

| Adiabatic Ionization Potential | Energy difference between neutral and oxidized states | Predicts the energy required for oxidation, correlating with electrochemical measurements. echemcom.com |

| Lowest Electronic Transition | TD-DFT | Corresponds to the longest-wavelength absorption in the UV-Vis spectrum. nih.gov |

Conformational Analysis and Rotational Energy Barriers

Conformational analysis of this compound involves studying the different spatial arrangements of the two chloro-substituted cyclopentadienyl rings that arise from rotation about the central iron axis. libretexts.org The two primary conformations are the eclipsed (where the chlorine atoms are aligned, dihedral angle of 0°) and staggered (where the chlorine atoms are positioned as far apart as possible, dihedral angle of 36° in a D5d symmetry model). researchgate.net

The energy difference between these conformations is known as the rotational energy barrier. Unsubstituted ferrocene has a very low rotational barrier, estimated to be around 4 kJ/mol, with the eclipsed conformation being slightly more stable. nih.gov For this compound, the barrier is influenced by a combination of factors:

Steric Repulsion: Repulsion between the chlorine atoms and between chlorine and hydrogen atoms on the opposing ring. This effect would be maximized in the eclipsed conformation, potentially destabilizing it. In highly chlorinated ferrocenes, such as decachloroferrocene, steric repulsion between the chlorine atoms is significant and favors a staggered conformation. researchgate.net

Electrostatic Interactions: Dipole-dipole interactions between the polar C-Cl bonds. These interactions are repulsive and would also be at a maximum in the eclipsed conformation.

Theoretical calculations can map the potential energy surface as a function of the ring rotation (dihedral angle), allowing for the determination of the most stable conformation and the height of the energy barrier separating different conformers. researchgate.neted.ac.uk

| Conformation | Approximate Dihedral Angle (Cl-C...C-Cl) | Expected Relative Energy | Dominant Factors |

|---|---|---|---|

| Eclipsed | 0° | Higher | Maximum steric and electrostatic repulsion between chlorine atoms. |

| Staggered/Anti | 180° (relative to ring vertices) | Lower | Minimized steric and electrostatic repulsion between chlorine atoms. |

| Gauche/Skew | ~60° | Intermediate | Intermediate levels of steric and electrostatic repulsion. |

First-Principles Calculations

First-principles calculations, also known as ab initio methods, are theoretical calculations that rely on the fundamental laws of quantum mechanics without the use of experimental data or empirical parameters. frontiersin.org Both the Hartree-Fock (HF) method and Density Functional Theory (DFT) fall under this broad category.

The application of first-principles calculations to this compound allows for the prediction of its properties directly from its atomic composition. These methods provide a foundational understanding of the molecule's behavior. For instance, by calculating the total electronic energy for different geometric arrangements, first-principles methods can predict the stable conformation and rotational energy barrier without prior knowledge from experiments. researchgate.net Similarly, the electronic structure, including orbital energies and charge distributions, is derived from fundamental physical constants and the number of electrons in the system. frontiersin.org

In essence, the quantum chemical and DFT approaches discussed in the previous sections are specific implementations of the first-principles methodology. They provide a robust theoretical framework for predicting the structural, electronic, and energetic properties of this compound from the ground up.

Coordination Chemistry and Ligand Design Utilizing 1,1 Dichloroferrocene Derivatives

Synthesis of Ferrocene-Based Ligands from Dichloroferrocene Precursors

The primary strategy for transforming 1,1'-dichloroferrocene into more complex ligands involves the selective replacement of its chlorine atoms or, more commonly, the functionalization of the cyclopentadienyl (B1206354) (Cp) rings via lithiation. thieme-connect.com The reaction of this compound with strong lithium bases, such as n-butyllithium (n-BuLi) or lithium tetramethylpiperidide (LiTMP), can deprotonate the positions adjacent (ortho) to the chlorine atoms. acs.orgresearchgate.net The resulting lithiated intermediates are powerful nucleophiles that can react with various electrophiles to introduce new functional groups.

A particularly well-explored application of this methodology is the synthesis of ferrocenylphosphine ligands. preprints.orgmdpi.com These reactions typically involve the ortho-lithiation of this compound, followed by quenching with a chlorophosphine, such as chlorodiphenylphosphine (B86185) or chlorodiisopropylphosphine. researchgate.netpreprints.org This approach has been successfully employed to synthesize a range of diphosphine ligands where the phosphine (B1218219) groups are situated at the 2 and 2' positions of the ferrocene (B1249389) core. mdpi.com For instance, the alpha-metalation of this compound provides a synthetic route to more highly substituted phosphine ligands. preprints.orgmdpi.com This method has proven effective for producing multigram quantities of important precursors like rac-2,2'-bis-(di-isopropylphosphino)-1,1'-dichloroferrocene. mdpi.com

Beyond phosphines, this synthetic strategy can be extended to introduce other donor atoms. The reaction of lithiated haloferrocenes with different electrophiles allows for the creation of ligands containing nitrogen, sulfur, or other pnictogen donor sites, further diversifying the library of accessible ferrocene-based ligands. thieme-connect.comnih.gov

| Precursor | Reagents | Resulting Ligand | Reference |

|---|---|---|---|

| This compound | 1. n-BuLi/TMEDA 2. PPh₂Cl | 1,1'-Dichloro-2,2'-bis(diphenylphosphino)ferrocene | researchgate.net |

| 1,1'-Dibromoferrocene | 1. LiTMP 2. ClP(i-Pr)₂ | 2-(Diisopropylphosphino)bromoferrocene | researchgate.net |

| 1,1'-Dibromoferrocene | 1. n-BuLi 2. PPh₂Cl | 2,2′-Bis-(diphenylphosphino)-1,1′-dibromoferrocene | mdpi.com |

*While not starting directly from this compound, the synthesis of these bromo-analogues follows the same fundamental ortho-lithiation/substitution pathway applicable to haloferrocenes, highlighting the general utility of the method. mdpi.comresearchgate.net

Formation of Metal Complexes

The ferrocene-based phosphine ligands derived from this compound precursors are highly effective for coordinating with a variety of late transition metals, including palladium, platinum, nickel, and gold. preprints.orgresearchgate.netresearchgate.net The formation of these metal complexes is typically achieved by reacting the ligand with a suitable metal precursor in an appropriate solvent. preprints.orgacs.org Common precursors include [Ni(DME)Cl₂] (where DME is 1,2-dimethoxyethane) for nickel, [Pd(COD)Cl₂] (where COD is 1,5-cyclooctadiene) for palladium, and [AuCl(SMe₂)] for gold. preprints.orgacs.org

The geometry and coordination mode of the resulting complex are dictated by the structure of the ligand and the nature of the metal center. Diphosphine ligands, such as those synthesized from 1,1'-dihaloferrocene derivatives, often act as bidentate chelating agents, binding to the metal through both phosphorus atoms. nih.govresearchgate.net For instance, polyphosphine ligands derived from this chemistry typically form square planar complexes with Ni(II) and Pd(II). preprints.orgresearchgate.net The coordination of these ligands has been studied using techniques like NMR spectroscopy and X-ray crystallography, which have confirmed the structures of various nickel and palladium dichloride complexes. preprints.orgmdpi.com

Gold(I) complexes have also been extensively synthesized using planar chiral ferrocenyl phosphines. acs.orgnih.govresearchgate.net These ligands, upon reaction with a gold(I) source like Me₂S·AuCl, yield stable gold(I) complexes that have proven valuable in asymmetric catalysis. nih.gov

| Ligand | Metal Precursor | Resulting Complex | Reference |

|---|---|---|---|

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) derivatives | [Pd(COD)Cl₂] or [Pd(CH₃CN)₂Cl₂] | [Pd(dppf-derivative)Cl₂] | preprints.orgmdpi.com |

| 2,2'-Bis-(di-isopropylphosphino)-1,1'-dibromoferrocene | [Ni(DME)Cl₂] | [Ni(2,2'-bis-(di-isopropylphosphino)-1,1'-dibromoferrocene)Cl₂] | preprints.orgmdpi.com |

| Planar chiral 1,3-disubstituted ferrocene phosphines | Me₂S·AuCl | Planar chiral ferrocene phosphine gold(I) chloride complexes | nih.gov |

| Chiral 1,2-disubstituted ferrocene ligands | [AuCl(SMe₂)] | Chiral gold(I) complexes | acs.org |

Application in Catalysis Research

The true utility of designing and synthesizing metal complexes from this compound derivatives lies in their application as catalysts for a wide range of chemical transformations. acs.org The steric and electronic properties of the ferrocenyl phosphine ligands, such as the large bite angle in dppf and its analogues, are crucial for achieving high catalytic efficiency. researchgate.nettcichemicals.com

Palladium complexes bearing these ligands are particularly renowned for their performance in cross-coupling reactions. They have been successfully employed as catalysts in Suzuki-Miyaura reactions for C-C bond formation and in Buchwald-Hartwig amination for C-N bond formation. mdpi.comacs.orgrsc.orgmdpi.com The robustness of the ferrocene backbone and the tunability of the phosphine substituents allow for the development of highly active and selective catalysts for these transformations. researchgate.net For instance, palladium complexes of ferrocene-based phosphines can act as redox-switchable catalysts in Buchwald-Hartwig cross-coupling reactions, where the catalytic activity can be influenced by the oxidation state of the ferrocene unit. rsc.org

In the realm of asymmetric catalysis, chiral gold(I) complexes derived from ferrocenyl phosphines have emerged as powerful tools. These catalysts have been applied to enantioselective reactions, such as the [4+2] cycloaddition of 1,6-arylenynes, with high levels of enantioselectivity. acs.orgnih.gov Similarly, rhodium complexes featuring chiral diphosphine ligands have demonstrated effectiveness in asymmetric hydrogenation reactions. nih.govrsc.org The unique chiral environment created by the ferrocene-based ligand around the metal center is key to controlling the stereochemical outcome of these reactions. nih.gov

| Catalyst Type (Metal Complex) | Catalytic Reaction | Key Features/Findings | Reference |

|---|---|---|---|

| Palladium-diphosphine ferrocene complexes | Suzuki-Miyaura Cross-Coupling | Effective for C-C bond formation between aryl halides and arylboronic acids. acs.org | researchgate.netacs.org |

| Palladium-ferrocenyl phosphine complexes | Buchwald-Hartwig Amination | Catalyzes C-N bond formation; activity can be redox-switched. rsc.org | mdpi.comrsc.org |

| Chiral Gold(I)-ferrocenyl phosphine complexes | Enantioselective [4+2] Cycloaddition | Achieves high enantioselectivity in the cycloaddition of 1,6-arylenynes. nih.gov | acs.orgnih.gov |

| Chiral Rhodium-diphosphine complexes | Asymmetric Hydrogenation | Effective for the asymmetric hydrogenation of ketones and unsaturated acids. nih.gov | nih.gov |

Advanced Materials Applications and Polymer Science with 1,1 Dichloroferrocene Building Blocks

Integration into Macromolecular Structures and Polymers

1,1'-Dichloroferrocene is a key starting material for the synthesis of various ferrocene-containing polymers (FcPs). The chlorine atoms on the cyclopentadienyl (B1206354) rings are susceptible to nucleophilic substitution and can be transformed into other functional groups, making this compound a versatile precursor for difunctional monomers required for polycondensation reactions.

The primary route to functionalizing this compound involves its dilithiation using organolithium reagents like n-butyllithium, followed by quenching with suitable electrophiles. This process allows for the introduction of a wide range of functionalities. For instance, the resulting dilithio derivative can be carbonated to produce 1,1'-ferrocenedicarboxylic acid, which can then be converted to 1,1'-ferrocenedicarbonyl chloride. mdpi.comresearchgate.net This diacyl chloride is a crucial monomer for the synthesis of ferrocene-based polyamides and polyesters through polycondensation with various diamines or diols.

While direct polycondensation of this compound is less common, its derivatives are widely used. For example, aromatic polyamides, known for their exceptional thermal stability and mechanical strength, can be synthesized by reacting 1,1'-ferrocenedicarbonyl chloride with aromatic diamines. mdpi.com The incorporation of the bulky, redox-active ferrocene (B1249389) unit into the polymer backbone can improve solubility in organic solvents and impart flame-retardant properties. mdpi.com

Another approach to integrating the this compound unit into polymers is through coupling reactions. The Ullmann coupling reaction, which typically uses copper to couple aryl halides, can be adapted for polymer synthesis. wikipedia.org While specific examples detailing the direct polymerization of this compound via this method are not extensively documented, the principle allows for the formation of C-C bonds between ferrocene units, leading to polyferrocenylenes.

The table below summarizes a representative synthetic route for creating polymers derived from this compound, highlighting the transformation to a polymerizable monomer.

| Starting Material | Reaction Steps | Resulting Monomer | Polymerization Method | Resulting Polymer Type | Key Properties |

|---|---|---|---|---|---|

| This compound | 1. Dilithiation (e.g., with n-BuLi) 2. Carbonation (e.g., with CO₂) to form dicarboxylic acid 3. Conversion to diacyl chloride (e.g., with SOCl₂) | 1,1'-Ferrocenedicarbonyl chloride | Low-temperature solution polycondensation with aromatic diamines | Aromatic Polyamide | - Soluble in common organic solvents

|

Supramolecular Assembly Strategies

The field of crystal engineering utilizes non-covalent interactions to design and construct well-defined, ordered solid-state structures. For halogenated organic and organometallic compounds, halogen bonding is often a key directional interaction. However, in the case of this compound, where the chlorine atom is a weaker halogen bond donor compared to bromine or iodine, other intermolecular forces play a more significant role in directing its supramolecular assembly. mdpi.com

X-ray crystallography studies reveal that this compound adopts an eclipsed molecular conformation in the solid state. mdpi.com The crystal packing is primarily governed by a network of weak C-H···Cl hydrogen bonds and π-π stacking interactions. mdpi.com The chlorine atoms carry a moderate negative charge, while the hydrogen atoms on the cyclopentadienyl rings are positively polarized, facilitating the formation of these hydrogen bonds.

The table below details the key intermolecular interactions responsible for the supramolecular assembly of this compound.

| Interaction Type | Description | Geometric Characteristics | Role in Crystal Packing |

|---|---|---|---|

| C-H···Cl Hydrogen Bonding | An attractive interaction between a positively polarized hydrogen atom on a cyclopentadienyl ring and the negatively polarized chlorine atom of a neighboring molecule. mdpi.com | - H···Cl distances are typically within the sum of the van der Waals radii.

| Dominant directional force, connecting molecules into extended networks. mdpi.com |

| π-π Stacking | Attractive, non-covalent interactions between the aromatic cyclopentadienyl rings of adjacent ferrocene molecules. mdpi.com | - Interplanar distance between Cp rings is typically 3.3–3.8 Å. mdpi.com | Contributes to the stabilization of the layered structure in the crystal lattice. |

Electrochemical Behavior and Redox Properties of 1,1 Dichloroferrocene

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a primary technique used to assess the redox behavior of 1,1'-dichloroferrocene. preprints.org These studies reveal information about the potential at which the compound is oxidized and reduced and the stability of the resulting species. The CV of this compound typically shows a single, reversible one-electron oxidation wave corresponding to the Fe(II)/Fe(III) redox couple.

The process involves the oxidation of the neutral this compound molecule to the 1,1'-dichloroferrocenium cation:

[Fe(η⁵-C₅H₄Cl)₂] ⇌ [Fe(η⁵-C₅H₄Cl)₂]⁺ + e⁻

Comprehensive voltammetry studies have been conducted on the complete series of haloferrocenes (FcX) and 1,1'-dihaloferrocenes (fcX₂), where X = I, Br, Cl, F. acs.org These studies provide a comparative framework for understanding the electrochemical properties of this compound (fcCl₂). The reversibility of the redox process indicates that the 1,1'-dichloroferrocenium cation is stable on the timescale of the CV experiment. acs.org The experiments are typically performed in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758) with a supporting electrolyte, using a standard three-electrode setup. acs.org

Influence of Chlorination on Redox Potentials

The presence of two electron-withdrawing chlorine atoms significantly influences the redox potential of the ferrocene (B1249389) unit. The chlorine atoms decrease the electron density at the iron center, making it more difficult to remove an electron. Consequently, the oxidation of this compound occurs at a more positive potential compared to unsubstituted ferrocene.

This anodic shift in the redox potential is a well-documented inductive effect. Studies comparing the entire 1,1'-dihaloferrocene series have quantified this effect. The redox potential of this compound is shifted anodically by approximately +0.33 V relative to the ferrocene/ferrocenium (B1229745) (FcH/FcH⁺) couple. acs.org This shift is additive, with each chlorine atom contributing to the increase in potential. For comparison, monochloroferrocene shows a redox potential of +0.18 V vs FcH/FcH⁺. acs.org

Interestingly, comparative studies show that while halogens are electron-withdrawing, the trend in redox potentials across the 1,1'-dihaloferrocene series is not straightforward. For instance, 1,1'-difluoroferrocene exhibits a lower redox potential than the chloro-derivative, a counterintuitive result that highlights the complex interplay of inductive and resonance effects. acs.orgresearchgate.net

Below is a data table comparing the half-wave potentials (E₁/₂) for the oxidation of various 1,1'-dihaloferrocenes.

| Compound | E₁/₂ (V vs FcH/FcH⁺) |

|---|---|

| 1,1'-Difluoroferrocene (fcF₂) | +0.27 |

| This compound (fcCl₂) | +0.33 |

| 1,1'-Dibromoferrocene (fcBr₂) | +0.32 |

| 1,1'-Diiodoferrocene (fcI₂) | +0.28 |

Table 1. Half-wave potentials for the one-electron oxidation of 1,1'-dihaloferrocenes in CH₂Cl₂ solution containing 0.1 M [NⁿBu₄][B(C₆F₅)₄] as the supporting electrolyte. Data sourced from a comprehensive study on haloferrocenes. acs.org

Spectroelectrochemical Investigations

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes that occur in a molecule as its oxidation state is changed. For ferrocene derivatives, UV-Vis-NIR spectroelectrochemistry is particularly insightful as it can monitor the electronic transitions of both the neutral ferrocene and the oxidized ferrocenium species in real-time.

While spectroelectrochemistry has been widely applied to many ferrocene derivatives, specific detailed studies focusing solely on this compound are not prominently featured in the surveyed literature. However, based on the known behavior of ferrocene and its halogenated analogues, the expected spectral changes upon oxidation can be predicted.

Upon oxidation from this compound to the 1,1'-dichloroferrocenium cation, significant changes in the UV-Vis spectrum are anticipated. The pale yellow color of the neutral species would give way to the characteristic blue or green color of the ferrocenium cation. This color change is due to the appearance of new, relatively weak absorption bands in the visible or near-infrared region (typically around 600-700 nm). These bands are assigned as ligand-to-metal charge transfer (LMCT) transitions, which are characteristic of the ferrocenium electronic structure. preprints.org The intensity of these bands would increase as the applied potential is swept past the E₁/₂ value, providing a spectroscopic signature of the oxidation process that complements the electrochemical data.

Decomposition Pathways and Gaseous Phase Stability of 1,1 Dichloroferrocene

Photon and Electron Induced Ionization Mass Spectrometry

The ionic and neutral decomposition of gaseous 1,1'-dichloroferrocene has been systematically investigated using both photon and electron induced ionization mass spectrometry. unl.eduaip.org In these experiments, the sample gas is typically generated from a Knudsen cell containing the pure solid compound, heated to temperatures between 300 and 400 K to achieve equilibrium gas phase conditions. unl.edu Mass spectrometry serves as a valuable tool to probe the processes that can occur in a plasma environment, as the ionization and fragmentation events in the ion source of a mass spectrometer are similar to those in a plasma. unl.edu

The ionization potentials for this compound as measured by electron impact are in good agreement with data from earlier photoemission experiments. unl.edu Studies using photoionization mass spectrometry on this compound have been conducted over an energy range of 10 to 24 eV. unl.edu These complementary ionization techniques reveal different facets of the molecule's fragmentation behavior. unl.edu While electron impact can induce a wider variety of fragmentation pathways, photoionization experiments show that at certain energies, specific elimination reactions dominate the process. unl.edu

Analysis of Ionic and Neutral Fragmentation

The fragmentation of the this compound parent ion is highly dependent on the energy imparted to the molecule. unl.edu At lower electron impact energies (≤ 13.6 eV), the most energetically favorable fragmentation pathways involve elimination reactions, specifically the preferential abstraction of chlorine (as Cl or HCl) and FeCl₂. unl.edu Cleavage of the strong iron-to-ring bonds is not observed at these lower energies. unl.edu

At higher energies, above approximately 14.5 eV, the cleavage of the iron-to-cyclopentadienyl ring bonds and even carbon-carbon bonds within the rings becomes observable. unl.edu In the case of metal-to-ring cleavage for the this compound ion, the formation of the CpCl⁺ ion is favored over the Fe(C₅H₄Cl)⁺ fragment. unl.edu

Photoionization studies reveal a more selective fragmentation pattern. unl.edu With photoionization, almost all fragmentation of this compound occurs through the elimination of FeCl₂. unl.edu The intensity of the resulting C₁₀H₈⁺ fragment ion notably surpasses that of the parent ion in the energy range of 13 to 14 eV, suggesting the existence of a photoexcited intermediate that efficiently leads to dissociation via this pathway. unl.edu

The table below summarizes the key appearance potentials for various fragment ions from this compound upon electron impact.

| Fragment Ion | Appearance Potential (eV) |

|---|---|

| [Fe(C₅H₄Cl)₂]⁺ | 7.1 |

| [Fe(C₅H₄Cl)(C₅H₃Cl)]⁺ | 12.5 |

| [Fe(C₅H₄Cl)Cl]⁺ | 13.6 |

| [FeC₅H₄Cl]⁺ | 14.5 |

Data sourced from studies on the stability and decomposition of gaseous chloroferrocenes. unl.edu

Thermodynamical Considerations of Decomposition

The chlorination of the ferrocene (B1249389) rings has a significant impact on the thermodynamic stability of the resulting molecule and its ion. unl.edu Chlorination leads to an increased stability of the molecular ion with respect to the cleavage of the metal-to-ring bond. unl.edu This is demonstrated by comparing the ionic bond dissociation energies of ferrocene and this compound. unl.edu

The ionic bond dissociation energy for the cleavage of one ring, D([FeC₅H₄Cl – C₅H₄Cl]⁺), can be estimated from the difference between the appearance potential (AP) of the [FeC₅H₄Cl]⁺ fragment and the ionization potential (IP) of the parent molecule, [Fe(C₅H₄Cl)₂]. unl.edu

For this compound, this value is calculated as: D([FeC₅H₄Cl – C₅H₄Cl]⁺) = AP([FeC₅H₄Cl]⁺) - IP([Fe(C₅H₄Cl)₂]) = 14.5 eV - 7.1 eV = 7.4 eV. unl.edu

This dissociation energy is considerably greater than the comparable value of 6.1 eV for unsubstituted ferrocene, providing clear evidence that chlorination strengthens the metal-to-ring bond in the chloroferrocene ion. unl.edu The increasing appearance potentials for the abstraction of species like FeCl₂, Cl, or HCl when moving from this compound to the more heavily chlorinated 1,1',2,2'-tetrachloroferrocene further indicate that successive chlorination leads to progressively greater stability for the chloroferrocene ions. unl.edu

Crystallographic and Conformational Analysis of 1,1 Dichloroferrocene and Its Adducts

Crystal Structure Determination

The crystal structure of 1,1'-dichloroferrocene has been meticulously determined using single-crystal X-ray diffraction techniques. These studies reveal that the compound crystallizes in the monoclinic space group P21/c. The fundamental solid-state structure is characterized by a molecular conformation that is nearly eclipsed. This eclipsed conformation is a recurring motif in the crystal structures of various 1,1'-disubstituted ferrocene (B1249389) derivatives.

The asymmetric unit of this compound contains a single molecule. The crystal packing is primarily governed by intermolecular Cl···Cl interactions, which assemble the molecules into a distinctive herringbone pattern. This arrangement indicates the significant role of halogen bonding in directing the supramolecular architecture of this compound in the solid state.

A detailed examination of the crystal structure of a cocrystal involving this compound and 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) shows that the two components cocrystallize in a 1:1 ratio, also in the monoclinic space group P21/c. In this adduct, the this compound molecule maintains its near-eclipsed conformation. The crystal packing in this instance is dominated by halogen bonding between the chlorine atoms of the ferrocene derivative and the iodine atoms of the triiodobenzene.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.869(2) |

| b (Å) | 12.592(4) |

| c (Å) | 7.634(3) |

| β (°) | 107.59(3) |

| Z | 2 |

Molecular Symmetry and Point Group Assignments

The point group for an isolated, perfectly eclipsed this compound molecule would be C2v. However, in the solid state, slight deviations from ideal symmetry are observed due to packing forces and intermolecular interactions. These deviations result in a lower molecular symmetry in the crystal lattice. The near-eclipsed conformation is characterized by a torsion angle, τ (Cl-Cg-Cg-Cl), of approximately 4.4°. This small twist from a fully eclipsed (0°) conformation is a notable feature of its solid-state structure.

Structural Distortions and Inter-Ring Interactions

The structure of this compound exhibits several interesting distortions and inter-ring interactions. The two cyclopentadienyl (B1206354) rings are not perfectly parallel but are slightly tilted with respect to each other. This tilting is a common feature in substituted ferrocenes and is influenced by both intramolecular steric effects and intermolecular packing forces.

The carbon-carbon bond lengths within the cyclopentadienyl rings and the carbon-chlorine bond lengths are within the expected ranges for such compounds. The iron atom is centrally located between the two Cp rings, maintaining the characteristic sandwich structure of ferrocene derivatives.

Table 2: Key Structural Parameters for this compound

| Parameter | Value |

| Fe-Cg (ring centroid) distance (Å) | 1.652 |

| C-C (average) bond length (Å) | 1.41 |

| C-Cl bond length (Å) | 1.733(3) |

| Inter-ring tilt angle (°) | 2.7 |

| Torsion angle τ (Cl-Cg-Cg-Cl) (°) | 4.4 |

Q & A

Q. What are the primary synthetic routes for 1,1'-dichloroferrocene, and how can reaction conditions be optimized?

The synthesis of this compound typically involves mercuration of ferrocene followed by halogenation. For example, chloromercuriferrocene reacts with copper chloride under vacuum to yield this compound. Optimizing the molar ratio of reactants (e.g., chloromercuriferrocene:CuCl₂) and reaction temperature (e.g., heating in methanol/water mixtures) can improve yields. Reaction progress should be monitored via thin-layer chromatography (TLC) or NMR spectroscopy .

Q. How can photoionization mass spectrometry (PIMS) and electron impact mass spectrometry (EIMS) be used to characterize this compound?

PIMS (10–24 eV) primarily generates the parent ion ([M]⁺) and C₆H₅⁺ fragments, with a 4.2:1 ratio of parent-to-fragment ions. In contrast, EIMS produces more extensive fragmentation, with C₆H₅⁺ accounting for ~45% of the total ion current. Researchers should calibrate energy thresholds and compare fragmentation patterns to confirm molecular stability and decomposition pathways .

Q. What spectroscopic techniques are suitable for analyzing the symmetry and electronic structure of this compound?

The molecule belongs to the C₂h symmetry group, with a C₂ axis, σh mirror plane, and inversion center. Infrared (IR) and Raman spectroscopy can identify symmetric vs. antisymmetric vibrational modes (e.g., Fe-Cl stretches). UV-Vis spectroscopy reveals ligand-to-metal charge transfer transitions, while cyclic voltammetry assesses redox behavior influenced by chlorine substituents .

Advanced Research Questions

Q. How does the symmetry of this compound influence its coordination chemistry with transition metals?

The C₂h symmetry allows axial coordination of metals like platinum. For example, [Pt(cod)(this compound)₂] complexes (cod = cyclo-octadiene) exhibit a DL enantiomeric arrangement confirmed by single-crystal X-ray diffraction. Researchers should employ NMR (¹H, ¹³C) to monitor ligand exchange kinetics and X-ray crystallography to resolve stereochemistry .

Q. What methodologies can resolve contradictions in toxicological data for this compound derivatives?

Apply systematic bias assessment frameworks (e.g., OHAT/NTP criteria) to evaluate study quality. Key factors include randomization, confounding variables, and exposure characterization. For conflicting results, conduct dose-response meta-analyses or in vitro assays (e.g., cytotoxicity in hepatocyte models) to validate mechanisms .

Q. How can computational chemistry predict the reactivity of this compound in catalytic applications?

Density functional theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare computed redox potentials with experimental cyclic voltammetry data. Molecular dynamics simulations further assess solvent effects on reaction pathways .

Q. What strategies improve the crystallinity of this compound derivatives for structural studies?

Slow vapor diffusion of nonpolar solvents (e.g., hexane into dichloromethane) promotes crystal growth. For platinum complexes, use bulky counterions (e.g., tetrafluoroborate) to reduce lattice disorder. Refinement software (e.g., SHELX) should account for anisotropic displacement parameters in X-ray datasets .

Methodological Guidelines

- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For toxicity studies, align routes of exposure (inhalation, dermal) with OECD guidelines .

- Data Interpretation : Cross-validate spectroscopic results with computational models. For contradictory findings, apply Bradford Hill criteria (e.g., temporality, biological plausibility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.